

# Calibrating LysoSensor Green DND-189 fluorescence to pH

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## Compound of Interest

Compound Name: DND-189

Cat. No.: B12413859

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## LysoSensor™ Green DND-189 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LysoSensor™ Green **DND-189** for calibrating fluorescence to pH.

## Frequently Asked Questions (FAQs)

Q1: What is LysoSensor™ Green **DND-189** and what is its primary application?

LysoSensor™ Green **DND-189** is a fluorescent acidic organelle stain. It is a weak base that selectively accumulates in acidic organelles, such as lysosomes, through protonation.<sup>[1]</sup><sup>[2]</sup> Its primary application is the measurement of the pH of these acidic compartments in living cells.<sup>[2]</sup>

Q2: What are the spectral properties and pKa of LysoSensor™ Green **DND-189**?

The key properties of LysoSensor™ Green **DND-189** are summarized in the table below.

| Property             | Value                 |
|----------------------|-----------------------|
| Excitation Maximum   | ~443 nm               |
| Emission Maximum     | ~505 nm               |
| pKa                  | ~5.2[2]               |
| Recommended pH Range | 4.5 - 6.0[3]          |
| Supplied As          | 1 mM solution in DMSO |

Q3: How does the fluorescence of LysoSensor™ Green **DND-189** respond to changes in pH?

LysoSensor™ Green **DND-189** exhibits a pH-dependent increase in fluorescence intensity as the environment becomes more acidic.[2][4] This is due to the protonation of the dye, which relieves fluorescence quenching.[4] However, it is crucial to note that LysoSensor™ Green **DND-189** has a non-monotonic lifetime and steady-state fluorescence intensity response to pH, with the maximum fluorescence observed between pH 4 and 5.[1]

Q4: What is the recommended working concentration for LysoSensor™ Green **DND-189**?

The recommended starting working concentration is at least 1  $\mu$ M in your growth medium or buffer of choice.[2] It is advisable to keep the concentration as low as possible to minimize potential artifacts from overloading the lysosomes.[2]

Q5: Can I use LysoSensor™ Green **DND-189** in fixed cells?

No, it is not recommended to use this probe in fixed cells. Fixation methods, such as those using formaldehyde or glutaraldehyde, disrupt the acidic environment of lysosomes, which will lead to a significant reduction or complete loss of the fluorescent signal.

## Troubleshooting Guide

Issue 1: Weak or no fluorescence signal.

- Possible Cause 1: Lysosomal pH is not acidic enough.

- Solution: Ensure your cells have healthy, acidic lysosomes. You can use a positive control, such as treating cells with a known lysosomotropic agent, to confirm the probe is working.
- Possible Cause 2: Probe concentration is too low.
  - Solution: Increase the working concentration of LysoSensor™ Green **DND-189** incrementally.
- Possible Cause 3: Incubation time is too short.
  - Solution: Extend the incubation time to allow for sufficient accumulation of the probe in the lysosomes.
- Possible Cause 4: Imaging was delayed after staining.
  - Solution: Image the cells immediately after the staining and washing steps, as the signal can diminish over time.
- Possible Cause 5: Cell fixation.
  - Solution: As stated in the FAQs, this probe is intended for live-cell imaging only.

#### Issue 2: High cytoplasmic fluorescence.

- Possible Cause 1: Probe concentration is too high.
  - Solution: Reduce the working concentration of the probe. Overloading can lead to non-specific staining of the cytoplasm.
- Possible Cause 2: Incubation time is too long.
  - Solution: Shorten the incubation period. Prolonged exposure can lead to the probe accumulating in compartments other than lysosomes.<sup>[4]</sup> It has been noted that longer incubation times can also have an alkalizing effect on the lysosomes themselves.<sup>[4]</sup>

#### Issue 3: Inconsistent or unexpected pH readings.

- Possible Cause 1: Improper pH calibration.

- Solution: Carefully perform a pH calibration using an appropriate method, such as the in situ calibration with ionophores described in the experimental protocols section. Ensure the calibration curve is generated under the same experimental conditions as your measurements.
- Possible Cause 2: Photobleaching.
  - Solution: Minimize the exposure of the stained cells to the excitation light. Use a neutral density filter if necessary and capture images efficiently.
- Possible Cause 3: Use of a plate reader for measurement.
  - Solution: Using a plate reader can provide weak pH measurements because it is not possible to select discrete regions of interest, leading to an average of all labeled organelles and potential inclusion of extracellular fluorescence.<sup>[2]</sup> Fluorescence microscopy is the recommended method for accurate measurements.

## Experimental Protocols

### Protocol 1: In Situ pH Calibration using Nigericin

This protocol allows for the calibration of LysoSensor™ Green **DND-189** fluorescence within the cellular environment by equilibrating the intracellular and extracellular pH using the ionophore nigericin.

#### Materials:

- Cells stained with LysoSensor™ Green **DND-189**
- Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)
  - Composition: 125 mM KCl, 25 mM NaCl, 25 mM MES or HEPES (depending on the desired pH range). Adjust pH with 1 N NaOH or 1 N HCl.
- Nigericin stock solution (e.g., 10 mM in ethanol)
- Fluorescence microscope with appropriate filter sets (Excitation: ~440 nm, Emission: ~510 nm)

#### Procedure:

- Cell Preparation and Staining:
  - Culture cells to the desired confluency on a suitable imaging dish or coverslip.
  - Stain the cells with LysoSensor™ Green **DND-189** at the optimized working concentration and for the optimized duration.
  - Wash the cells twice with a physiological buffer (e.g., PBS or HBSS).
- Calibration:
  - Prepare the calibration buffers at various pH values.
  - Add nigericin to each calibration buffer to a final concentration of 10  $\mu$ M immediately before use.
  - Replace the buffer on the stained cells with the first pH calibration buffer containing nigericin.
  - Incubate for 5-10 minutes at 37°C to allow for pH equilibration.
  - Acquire fluorescence images of multiple fields of view.
  - Repeat steps 2c-2e for each of the different pH calibration buffers.
- Data Analysis:
  - Measure the mean fluorescence intensity of the lysosomes (punctate structures) for each pH point.
  - Subtract the background fluorescence from each measurement.
  - Plot the background-corrected mean fluorescence intensity against the corresponding pH value to generate a calibration curve.

#### Representative Fluorescence Intensity vs. pH Data

The following table provides a representative dataset illustrating the non-monotonic relationship between pH and LysoSensor™ Green **DND-189** fluorescence intensity. Note: These are illustrative values and an actual calibration curve must be generated for each experiment.

| pH  | Relative Fluorescence Intensity (Arbitrary Units) |
|-----|---|
| 4.0 | 850   |
| 4.5 | 980   |
| 5.0 | 950   |
| 5.5 | 820   |
| 6.0 | 650   |
| 6.5 | 450   |
| 7.0 | 250   |

## Protocol 2: Fluorescence Lifetime-Based pH Calibration

For researchers with access to Fluorescence Lifetime Imaging Microscopy (FLIM), this method offers a more robust pH measurement that is independent of probe concentration and excitation intensity.

Materials:

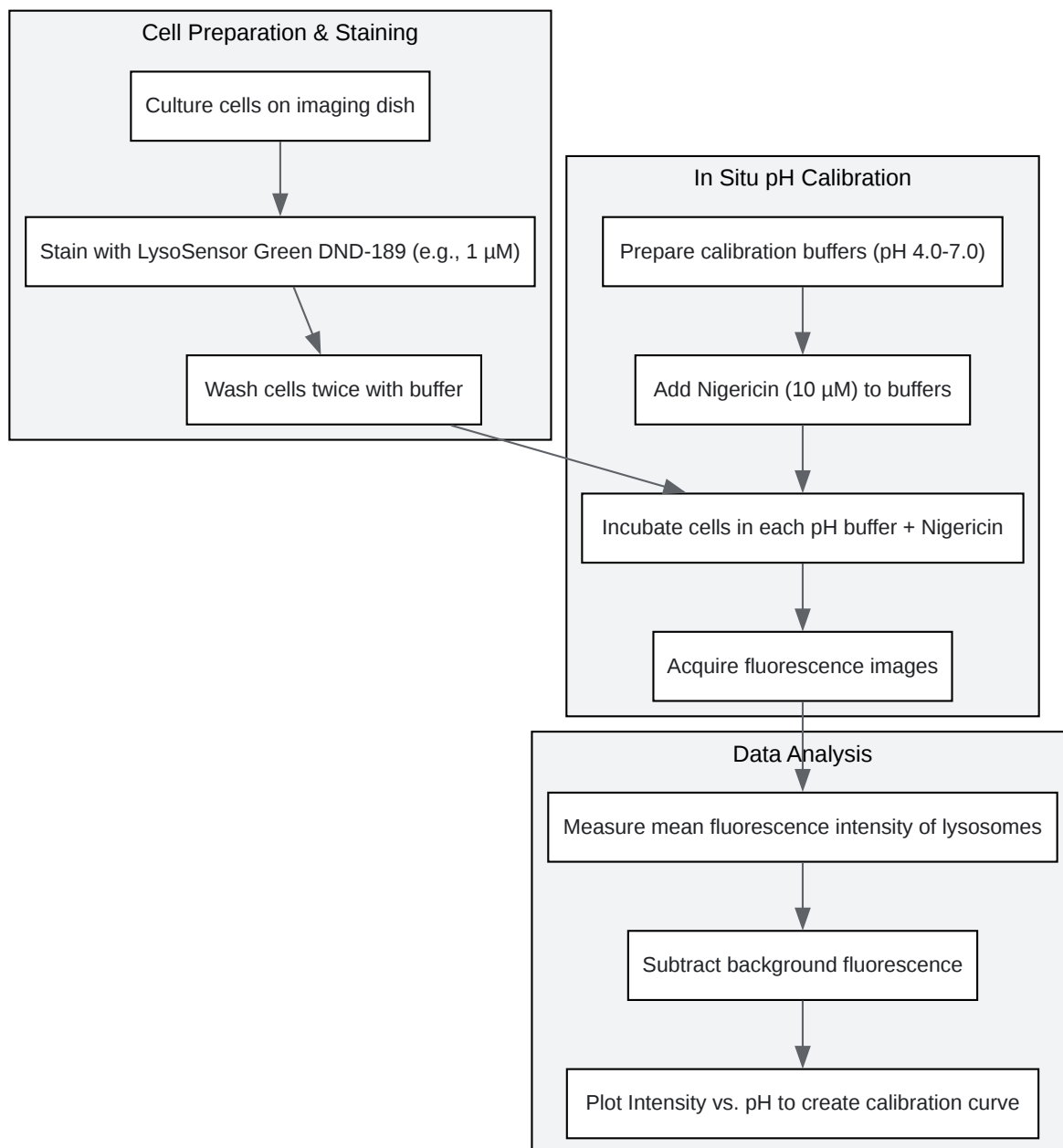
- Cells stained with LysoSensor™ Green **DND-189**
- Culture medium titrated to various pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5)[5]
- FLIM system

Procedure:

- Calibration Curve Generation:

- Prepare aliquots of your standard cell culture medium and adjust the pH of each to the desired values.
- Add LysoSensor™ Green **DND-189** to each pH-adjusted medium aliquot at the working concentration.
- Measure the fluorescence lifetime of the dye in each solution using the FLIM system.
- Plot the fluorescence lifetime (in nanoseconds) against the pH to generate a calibration curve. A linear correlation is often observed in the pH range of 5.0 to 7.0.[5]
- Cellular Measurement:
  - Stain your cells with LysoSensor™ Green **DND-189** as you would for intensity-based measurements.
  - Acquire FLIM data from the stained cells.
  - Determine the fluorescence lifetime of the lysosomes within the cells.
  - Use the calibration curve to convert the measured fluorescence lifetimes into pH values.

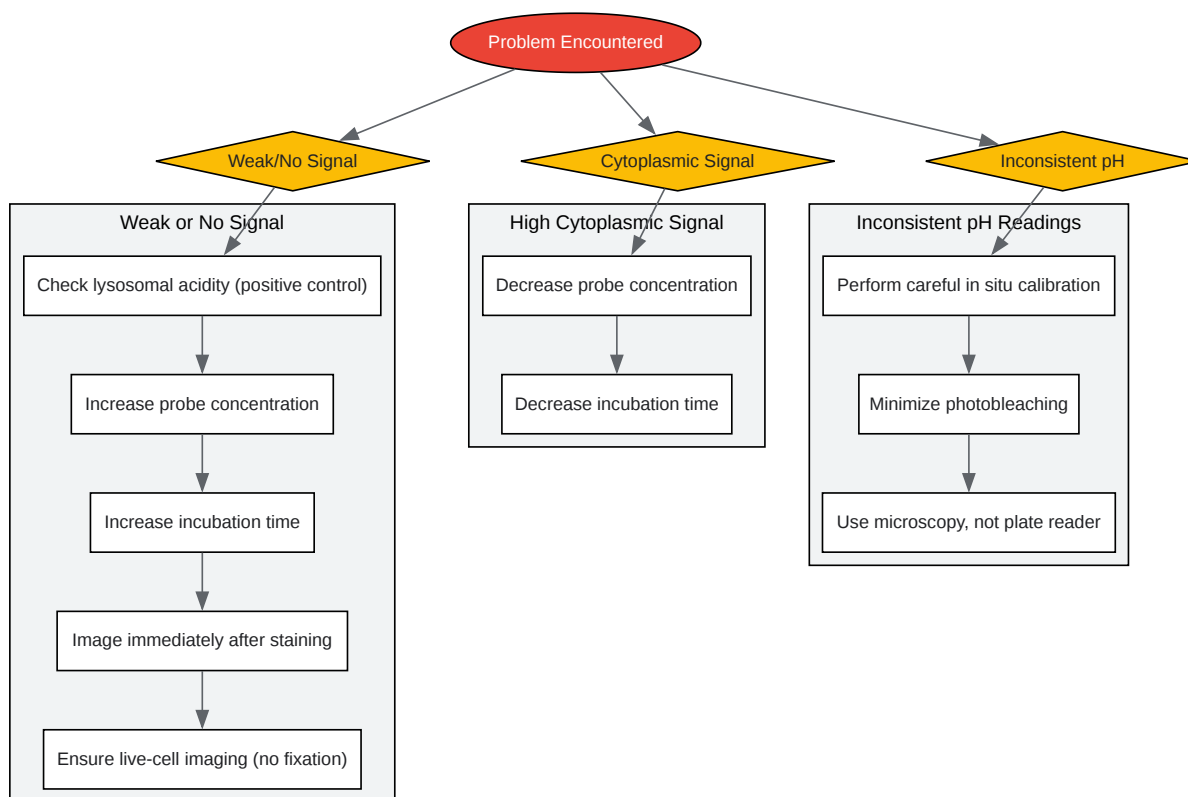
## Visualizations



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Caption: Workflow for in situ pH calibration of LysoSensor Green **DND-189**.





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Caption: Troubleshooting logic for common LysoSensor Green **DND-189** issues.

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## References

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